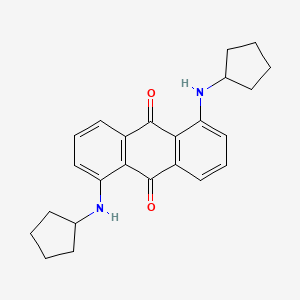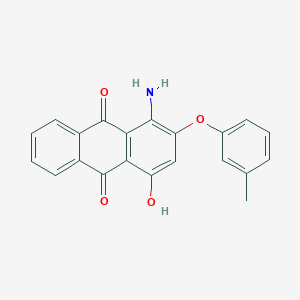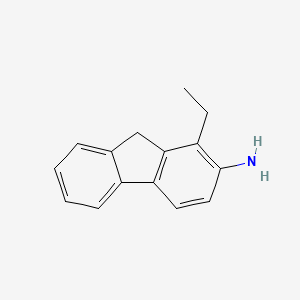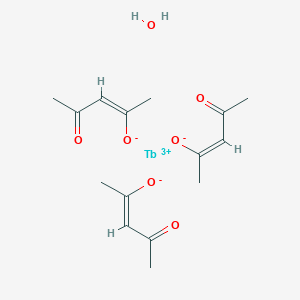
9,10-Anthracenedione, 1,5-bis(cyclopentylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-bis(cyclopentylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyclopentylamino groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,5-bis(cyclopentylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the initial nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The cyclopentyl groups are then introduced through a substitution reaction with cyclopentylamine. The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions .
Industrial Production Methods:
Industrial production of 1,5-bis(cyclopentylamino)anthracene-9,10-dione typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
1,5-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield anthracene derivatives with hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
1,5-bis(cyclopentylamino)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with unique photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 1,5-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronics. In biological systems, the compound can interact with cellular components, potentially leading to the inhibition of cancer cell growth through the induction of apoptosis and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
9,10-bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-diphenylanthracene: Used as a standard in photophysical studies due to its high fluorescence quantum yield.
Uniqueness:
1,5-bis(cyclopentylamino)anthracene-9,10-dione is unique due to the presence of cyclopentylamino groups, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
719306-64-6 |
|---|---|
Molekularformel |
C24H26N2O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1,5-bis(cyclopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H26N2O2/c27-23-18-12-6-14-20(26-16-9-3-4-10-16)22(18)24(28)17-11-5-13-19(21(17)23)25-15-7-1-2-8-15/h5-6,11-16,25-26H,1-4,7-10H2 |
InChI-Schlüssel |
RAFVAHVTVSLAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)



![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)



